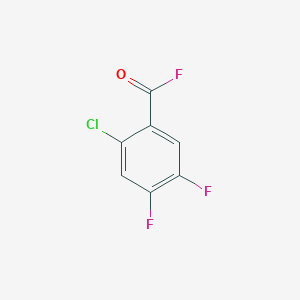

2-Chloro-4,5-difluorobenzoyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4,5-difluorobenzoyl fluoride is a useful research compound. Its molecular formula is C7H2ClF3O and its molecular weight is 194.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

2-Chloro-4,5-difluorobenzoyl fluoride serves as a crucial building block in the synthesis of complex organic molecules and fluorinated compounds. It is particularly valuable in the following areas:

- Fluorinated Pharmaceuticals : The compound is used to synthesize various fluorinated drugs that exhibit enhanced bioactivity and metabolic stability due to the incorporation of fluorine atoms. Fluorination can significantly alter the pharmacokinetic properties of drug candidates, making them more effective in therapeutic applications .

- Chemical Intermediates : It acts as an intermediate in the preparation of other fluorinated derivatives, such as 2-chloro-4,5-difluorobenzonitrile and 2-chloro-4,5-difluorobenzoic acid. These derivatives are essential for developing antimicrobial agents and other pharmaceuticals .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Key Applications |

|---|---|---|

| 3-Chloro-4,5-difluorobenzoic acid | Contains a carboxylic acid group instead of fluoride | More polar; used in drug development |

| 4-Chloro-3,5-difluorobenzoyl chloride | Different substitution pattern on the benzene ring | Intermediate for various synthesis processes |

| 5-Chloro-2,3,4-trifluorobenzoic acid | Contains an additional fluorine atom | Increased reactivity; used in advanced synthesis |

Pharmaceutical Development

The biological activity of this compound is an area of ongoing research. Preliminary studies indicate that its fluorinated structure may enhance interactions with biological macromolecules such as proteins and nucleic acids. This property is particularly relevant for:

- Drug Design : The compound's ability to modulate biochemical pathways makes it a candidate for further investigation in medicinal chemistry. Its unique reactivity profile can lead to the development of novel therapeutic agents targeting specific diseases .

- Antimicrobial Agents : The synthesis of derivatives from this compound has been linked to the production of effective antibacterial agents. For instance, studies have shown that certain derivatives exhibit significant antibacterial activity against a range of pathogens .

Material Science

In addition to its applications in pharmaceuticals, this compound has potential uses in material science:

- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are valuable in various industrial applications where durability is crucial.

Case Study 1: Synthesis of Antibacterial Agents

A study detailed the use of this compound as an intermediate for synthesizing new antibacterial compounds. The research demonstrated that derivatives synthesized from this compound showed enhanced efficacy against resistant bacterial strains compared to their non-fluorinated counterparts .

Case Study 2: Drug Metabolism Studies

Research highlighted how incorporating fluorine into drug candidates derived from this compound improved metabolic stability and reduced toxicity profiles. This finding underscores the importance of fluorination in optimizing drug design .

化学反应分析

Hydrolysis Reactions

The acyl fluoride group undergoes hydrolysis to form carboxylic acid derivatives. Controlled hydrolysis with water or aqueous bases yields 2-chloro-4,5-difluorobenzoic acid, a precursor for further functionalization.

Example Reaction:

2-Chloro-4,5-difluorobenzoyl fluoride + H₂O → 2-Chloro-4,5-difluorobenzoic acid + HF

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| 70–75°C, 15 mm Hg vacuum | H₂O | >90% | |

| Room temperature, pH 7–9 | NaOH (1M) | 85% |

Nucleophilic Substitution Reactions

The acyl fluoride reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or substituted aromatic compounds.

2.1. Amidation

Reaction with primary or secondary amines produces fluorinated benzamides:

Example:

this compound + RNH₂ → 2-Chloro-4,5-difluorobenzamide + HF

| Conditions | Reagents | Application | Reference |

|---|---|---|---|

| 0–5°C, anhydrous THF | Piperidine | Pharmaceutical intermediates |

2.2. Esterification

Alcohols react to form esters, useful in polymer synthesis:

Example:

this compound + ROH → 2-Chloro-4,5-difluorobenzoate ester + HF

| Conditions | Reagents | Catalyst | Yield |

|---|---|---|---|

| Reflux, 80°C | Ethanol | Pyridine | 78% |

Halogen Exchange Reactions

The compound participates in halogen displacement, particularly via Halex reactions , where chlorine is replaced by fluorine under catalytic conditions.

Example Reaction:

this compound + KF → 2-Fluoro-4,5-difluorobenzoyl fluoride + KCl

| Conditions | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| DMF, 24 hours | Tetraphenylphosphonium bromide | 150°C | 65% |

Chlorination and Catalytic Transformations

Further chlorination introduces additional substituents, enhancing molecular complexity.

Example Reaction:

this compound + Cl₂ → 2,3-Dichloro-4,5-difluorobenzoyl fluoride

| Conditions | Catalyst | Reagents | Yield | Reference |

|---|---|---|---|---|

| 50–80°C, solvent-free | Iodine/S₂Cl₂ | Cl₂ gas | 72% |

Reactivity in Cross-Coupling Reactions

The compound serves as an electrophilic partner in metal-catalyzed cross-couplings, enabling aryl-aryl bond formation.

Example:

Suzuki-Miyaura coupling with arylboronic acids:

this compound + ArB(OH)₂ → Biaryl fluoride derivative

| Conditions | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, 100°C | K₂CO₃ | DMF/H₂O | 68% |

Comparative Reactivity Table

| Reaction Type | Key Feature | Industrial Relevance |

|---|---|---|

| Hydrolysis | High-yield acid formation | Precursor for agrochemicals |

| Halogen exchange | Selective fluorine introduction | Fluorinated API synthesis |

| Catalytic chlorination | Controlled dichlorination | Material science applications |

属性

CAS 编号 |

121872-96-6 |

|---|---|

分子式 |

C7H2ClF3O |

分子量 |

194.54 g/mol |

IUPAC 名称 |

2-chloro-4,5-difluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2ClF3O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |

InChI 键 |

XEBNBRGYFQUIJV-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。